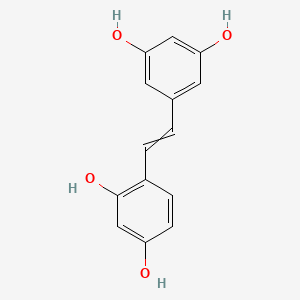

2,3',4,5'-Tetrahydroxystilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHAOJSHSJQANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Biosynthesis, and Biotransformation of 2,3 ,4,5 Tetrahydroxystilbene

Natural Abundance and Sources

Occurrence in Polygonum multiflorum Thunb. and Related Species

2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) is recognized as the primary and most significant bioactive component of Polygonum multiflorum Thunb., a plant belonging to the Polygonaceae family. mdpi.comnih.govbohrium.comfrontiersin.org This plant is also known by its synonyms, Fallopia multiflora or Reynoutria multiflora, and is a well-known herb in traditional Chinese medicine, where it is referred to as He-shou-wu or Fo-ti. mdpi.comnih.govfrontiersin.orgscielo.br The abundance and importance of THSG in the plant are such that it is officially listed as the main quality control marker for P. multiflorum in the Chinese Pharmacopoeia. mdpi.comnih.gov The compound is a polyphenol stilbene (B7821643) and is considered a unique, water-soluble ingredient of the plant's root. frontiersin.orgacs.org

Variations and Influence of Cultivation and Processing on Compound Profiles

The concentration of stilbenoids in P. multiflorum is significantly affected by post-harvest processing methods. nih.govscielo.br Traditional preparation often involves stewing or steaming the raw root, which alters its chemical profile. scielo.brbvsalud.org

Table 1: Effect of Stewing Time on THSG Content in Fallopia multiflora

| Processing Time | THSG Content (mg/g) | Percentage Decrease vs. Unprocessed |

| Unprocessed | 25.15 | 0% |

| 6 hours | 21.63 | 13.99% |

| 30 hours | 19.49 | 22.50% |

| Data sourced from a study on the effects of processing on F. multiflora constituents. scielo.br |

De Novo Biosynthetic Pathways

Enzymatic Mechanisms and Precursor Molecule Involvement

The biosynthesis of 2,3',4,5'-Tetrahydroxystilbene and its glucoside originates from the phenylpropanoid pathway, a fundamental process in plants for producing a variety of phenolic compounds. researchgate.net The synthesis of the core stilbene structure involves a series of enzymatic steps.

The key stages of the pathway are:

Initiation : The pathway begins with the amino acid phenylalanine.

Cinnamic Acid Formation : Phenylalanine is converted into cinnamic acid.

CoA Activation : Cinnamic acid is subsequently activated to its thioester form, cinnamoyl-CoA. researchgate.net

Stilbene Backbone Synthesis : The enzyme stilbene synthase (STS) catalyzes the condensation of cinnamoyl-CoA with three molecules of malonyl-CoA to form the basic stilbene backbone, exemplified by resveratrol (B1683913). researchgate.net

Following the formation of the initial stilbene scaffold, a second group of enzymes performs modifications to produce the specific structure of this compound and its glucoside. These enzymes include hydroxylases, which add hydroxyl (-OH) groups at specific positions on the aromatic rings, and glycosyltransferases, which attach a glucose molecule to form the 2-O-β-D-glucoside. researchgate.netresearchgate.net

Table 2: Key Enzymes in the Biosynthesis of this compound Glucoside

| Enzyme Class | Role in Pathway |

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid. |

| 4-Coumarate-CoA ligase (4CL) | Activates coumaric acid to coumaroyl-CoA. |

| Stilbene Synthase (STS) | Catalyzes the formation of the stilbene backbone. researchgate.net |

| Hydroxylases | Add additional hydroxyl groups to the stilbene ring. researchgate.net |

| Glycosyltransferases | Attach a sugar moiety (glucose) to the aglycone. researchgate.net |

Strategies for Biosynthetic Pathway Engineering and Enhancement

To increase the yield of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glycoside (THSG), researchers have explored biotechnological approaches, such as plant cell culture technology. Suspension cell cultures of P. multiflorum have been successfully established to produce THSG. researchgate.netnih.gov

Furthermore, the production can be significantly enhanced by the application of elicitors, which are compounds that stimulate secondary metabolite production in plant cells. Studies have shown that both methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) can act as effective elicitors for THSG biosynthesis in these cultures. nih.gov The addition of these elicitors to the culture medium at specific concentrations led to a substantial increase in the final yield of THSG compared to control cultures. researchgate.netnih.gov

Table 3: Enhancement of THSG Production in P. multiflorum Suspension Cells Using Elicitors

| Elicitor | Concentration | THSG Content in Control (mg/L) | THSG Content with Elicitor (mg/L) | Percentage Increase |

| Methyl Jasmonate (MeJA) | 100 µmol/L | 56.33 | 147.79 | 162.36% |

| Salicylic Acid (SA) | 125 µmol/L | 56.33 | 116.43 | 106.69% |

| Data sourced from a study on enhancing THSG biosynthesis in cell cultures. nih.gov |

Metabolic Transformation and Metabolite Identification in Biological Systems

When 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) is introduced into biological systems, it undergoes extensive metabolic transformation. acs.org In vivo studies, primarily in rat models, have been conducted to identify the resulting metabolites in plasma, urine, bile, and various tissues. acs.orgnih.gov

A comprehensive analysis has characterized a large number of metabolites, revealing that the primary metabolic pathways include glucoside hydrolysis, hydrogenation, hydroxylation, glucuronide conjugation, and sulfate (B86663) conjugation. acs.org The initial and crucial step of glucoside hydrolysis involves the removal of the glucose molecule from THSG, which releases the aglycone, this compound. acs.org This aglycone and the parent compound then undergo further Phase I (e.g., hydrogenation, hydroxylation) and Phase II (e.g., conjugation) reactions. acs.org In total, as many as 75 distinct metabolites have been identified. acs.org More recent studies have also identified novel metabolic pathways, including conjugation with riboside and further glucosides, which had not been previously reported in mammalian drug metabolism. nih.gov

Table 4: Major Metabolic Pathways of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG)

| Metabolic Reaction | Description | Resulting Metabolites |

| Phase I | ||

| Glucoside Hydrolysis | Removal of the glucose moiety from THSG. acs.org | This compound (aglycone) |

| Hydrogenation | Addition of hydrogen atoms, typically to the double bond of the stilbene bridge. acs.org | Dihydro-THSG and its derivatives |

| Hydroxylation | Addition of one or more hydroxyl (-OH) groups to the aromatic rings. acs.org | Hydroxylated derivatives of THSG and its aglycone |

| Phase II | ||

| Glucuronide Conjugation | Attachment of glucuronic acid to a hydroxyl group. acs.orgresearchgate.net | THSG-glucuronides, aglycone-glucuronides |

| Sulfate Conjugation | Attachment of a sulfate group to a hydroxyl group. acs.org | THSG-sulfates, aglycone-sulfates |

| Riboside Conjugation | Attachment of a ribose sugar moiety. nih.gov | THSG-riboside conjugates |

In Vitro Enzymatic Biotransformation Studies

Direct in vitro studies detailing the enzymatic biotransformation of this compound are not extensively documented in the current scientific literature. However, insights into its potential metabolic pathways can be extrapolated from research on structurally similar stilbenoids, such as resveratrol and piceatannol (B1677779).

The primary enzymatic reactions involved in the metabolism of stilbenoids are Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, often involve hydroxylation. For instance, resveratrol is known to be hydroxylated by CYP1B1 to form piceatannol. nih.gov Given the polyhydroxylated nature of this compound, it is plausible that CYP enzymes could further hydroxylate its structure, although specific studies confirming this for this particular compound are lacking.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key enzymes in this process include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Studies on other stilbenoids have shown that their hydroxyl groups are readily targeted by these enzymes. nih.gov For example, piceatannol undergoes extensive glucuronidation and sulfation in vitro when incubated with human and rat liver microsomes and cytosols. nih.gov It is therefore highly probable that the hydroxyl groups of this compound would also be substrates for UGTs and SULTs, leading to the formation of glucuronide and sulfate conjugates.

While these inferences from related compounds provide a likely metabolic scenario, further dedicated in vitro studies employing isolated enzymes or subcellular fractions like liver microsomes with this compound are necessary to definitively characterize its enzymatic biotransformation.

In Vivo Metabolite Profiling in Pre-clinical Models

The in vivo biotransformation of this compound has been investigated more thoroughly, primarily through studies on its glycoside, this compound-2-O-β-D-glucoside (THSG), in rat models. Following oral administration, THSG is extensively metabolized, with a key initial step being the hydrolysis of the glucoside to yield the aglycone, this compound. The subsequent metabolism of this aglycone provides a clear picture of the in vivo biotransformation of the parent compound.

A comprehensive study identified a total of 75 metabolites of THSG in rat plasma, bile, and urine. The major metabolic pathways for this compound (formed after the initial hydrolysis of THSG) were identified as hydrogenation, hydroxylation, glucuronide conjugation, and sulfate conjugation. These findings indicate that once formed, this compound undergoes both Phase I (hydrogenation and hydroxylation) and extensive Phase II (glucuronidation and sulfation) metabolism.

The metabolites identified in these preclinical models highlight the multi-step biotransformation that this compound undergoes. The presence of glucuronide and sulfate conjugates as major metabolites is consistent with the expected detoxification pathways for phenolic compounds.

Below is a data table summarizing the major classes of metabolites of this compound identified in preclinical studies.

| Metabolic Reaction | Resulting Metabolite Class | Description |

| Hydrogenation | Dihydroxystilbene derivatives | Saturation of the double bond in the stilbene backbone. |

| Hydroxylation | Pentahydroxystilbene derivatives | Addition of a hydroxyl group to the aromatic rings. |

| Glucuronidation | Glucuronide conjugates | Attachment of a glucuronic acid moiety to a hydroxyl group. |

| Sulfation | Sulfate conjugates | Attachment of a sulfate group to a hydroxyl group. |

Further detailed analysis of the metabolites has allowed for the putative identification of various specific metabolic products, as outlined in the following table.

| Metabolite ID (example) | Proposed Structure | Metabolic Pathway(s) |

| M1 | This compound-glucuronide | Glucuronidation |

| M2 | Dihydro-2,3',4,5'-tetrahydroxystilbene | Hydrogenation |

| M3 | This compound-sulfate | Sulfation |

| M4 | Hydroxy-2,3',4,5'-tetrahydroxystilbene | Hydroxylation |

| M5 | Dihydro-2,3',4,5'-tetrahydroxystilbene-glucuronide | Hydrogenation, Glucuronidation |

Advanced Methodologies for Isolation, Purification, and Analytical Characterization

Extraction and Separation Techniques

The initial step in obtaining 2,3',4,5'-tetrahydroxystilbene or its glucoside involves extraction from the plant matrix, followed by rigorous purification to separate it from other co-extracted compounds.

Classical and Modern Extraction Methodologies

Both traditional and contemporary methods are employed for the extraction of stilbenes from plant materials. The choice of method depends on factors such as extraction efficiency, solvent toxicity, and the stability of the target compound. greenskybio.combohrium.com

Aqueous Decoction: This is a conventional method where the plant material is boiled in water. mdpi.com While water is a safe and inexpensive solvent, this method can result in a complex extract containing numerous water-soluble compounds, potentially complicating subsequent purification steps. greenskybio.com High temperatures used in decoction might also lead to the degradation of thermally unstable compounds like stilbene (B7821643) glucosides. greenskybio.combohrium.com

Ethanol (B145695) Reflux: Ethanol extraction is a widely used and effective method for obtaining stilbenes. greenskybio.commdpi.com The process typically involves soaking the crushed plant material in an ethanol-water mixture (e.g., 50-80% ethanol) and heating it at reflux. greenskybio.comnih.gov This technique offers the advantage of dissolving a broad range of compounds, including the target stilbenes, while being relatively safe and easy to handle. greenskybio.com The ethanol can be readily removed from the final extract by evaporation. greenskybio.com

Modern techniques such as ultrasonic-assisted extraction and microwave-assisted extraction have also been developed to improve efficiency. bohrium.comresearchgate.net These methods can enhance extraction yield and reduce extraction time and solvent consumption by using ultrasonic waves or microwaves to disrupt plant cell walls, facilitating the release of bioactive compounds. researchgate.net

Chromatographic Purification Strategies

Following crude extraction, a series of chromatographic techniques are essential to isolate and purify this compound and its derivatives.

Column chromatography is a fundamental purification technique. greenskybio.com Various stationary phases are used to separate the target compound based on differences in polarity, size, and affinity:

Diaion HP-20: This is a macroporous synthetic adsorbent resin used for the initial cleanup and enrichment of polyphenols from crude extracts. Its non-polar nature allows it to retain stilbenes and other phenolic compounds, which can then be eluted with a solvent of appropriate polarity, such as ethanol.

Sephadex LH-20: This size-exclusion chromatography resin is effective for separating compounds based on their molecular size. It is particularly useful for separating polyphenols from smaller molecules and sugars. It has been employed in the isolation of stilbene derivatives. nih.gov

ODS C18 (Octadecyl-silica): This is a reverse-phase chromatography material where a non-polar stationary phase (C18) is used with a polar mobile phase. It is highly effective for the fine purification of stilbenes. nih.gov High-Performance Liquid Chromatography (HPLC) utilizing C18 columns is a standard method for the final purification and quantification of this compound and its glucoside. researchgate.netresearchgate.net

Structural Elucidation and Confirmation Techniques

Once a purified compound is obtained, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods that provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to identify the structure of stilbenes. nih.govresearchgate.net ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

For the related and commonly isolated compound this compound-2-O-β-D-glucoside, detailed NMR data has been reported, allowing for the complete assignment of its structure. researchgate.net

| Position | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |

|---|---|---|

| 2 | - | 150.9 |

| 3 | - | 109.1 |

| 4 | 6.90 (d, J=2.9 Hz) | 158.9 |

| 5 | - | 105.8 |

| 6 | 6.34 (d, J=2.9 Hz) | 131.6 |

| α | 6.78 (d, J=16.3 Hz) | 129.0 |

| β | 7.01 (d, J=16.3 Hz) | 126.3 |

| 1' | - | 128.9 |

| 2' | 7.34 (d, J=8.5 Hz) | 115.8 |

| 3' | 6.77 (d, J=8.5 Hz) | 157.5 |

| 4' | - | 115.8 |

| 5' | 7.34 (d, J=8.5 Hz) | 128.1 |

| 6' | 6.77 (d, J=8.5 Hz) | 102.7 |

| 1'' (Glucose) | 4.85 (d, J=7.6 Hz) | 74.0 |

| 2'' (Glucose) | 3.45-3.55 (m) | 77.1 |

| 3'' (Glucose) | 3.45-3.55 (m) | 69.4 |

| 4'' (Glucose) | 3.45-3.55 (m) | 76.1 |

| 5'' (Glucose) | 3.45-3.55 (m) | 60.7 |

| 6'' (Glucose) | 3.72 (dd, J=12.1, 5.2 Hz), 3.88 (dd, J=12.1, 2.0 Hz) | - |

NMR data for this compound-2-O-β-D-glucoside, adapted from published research. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. Various MS techniques are applied in the analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is used to determine the molecular weight of the compound. For the glucoside derivative, ESI-MS spectra in positive-ion mode typically show an adduct ion such as [M+Na]⁺. researchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS): Coupling liquid chromatography with high-resolution mass spectrometry like Q-TOF-MS allows for precise mass measurements, which helps in determining the elemental formula of the parent compound and its fragments. nih.gov This technique is also crucial for metabolite identification. nih.gov

ESI Multistage MSⁿ: This technique involves multiple stages of fragmentation (MS/MS or MSⁿ), providing detailed structural information. By analyzing the fragmentation patterns, researchers can deduce the structure of the molecule. For instance, in the analysis of stilbene glycosides, characteristic fragment ions corresponding to the loss of the sugar moiety (hexose or deoxyhexose) are observed, confirming the nature of the glycosidic bond and the aglycone structure. nih.gov A common fragmentation pathway for the glucoside involves the loss of the glucose unit to produce a deprotonated aglycone ion at m/z 243.0656. nih.gov

Other Spectroscopic Methods

In addition to NMR and MS, other spectroscopic methods provide complementary structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems, such as stilbenes. The UV spectrum of this compound-2-O-β-D-glucoside shows characteristic absorption bands that suggest the presence of a stilbene skeleton.

| Absorption Maxima (λmax) |

|---|

| 214 nm |

| 306 nm |

| 318 nm |

UV absorption maxima for (E)-2,3',4,5'-tetrahydroxystilbene-2-O-β-D-glucopyranoside.

Quantitative Analytical Methods in Complex Matrices

The accurate quantification of this compound, particularly its common glycoside form 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), in complex matrices such as biological fluids and herbal extracts, is crucial for pharmacokinetic, metabolic, and quality control studies. nih.gov To achieve this, a range of sophisticated analytical techniques are employed, with liquid chromatography-based methods being the most prominent.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation and quantification of this compound and its derivatives. greenskybio.com These methods offer high resolution and sensitivity, making them suitable for analyzing the compound in intricate samples. greenskybio.com

The principle of these techniques involves injecting a sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of components is achieved based on their differential interactions with the stationary and mobile phases. Reversed-phase chromatography, typically using a C18 column, is the most common approach for analyzing this polar compound. researchgate.netnih.govnih.gov

UPLC systems utilize smaller particle sizes in the column packing material (typically <2 µm) compared to traditional HPLC, which allows for higher operating pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity, which is particularly advantageous for pharmacokinetic studies where rapid sample throughput is required. nih.gov

Several studies have established and validated HPLC methods for the quantification of this compound. The selection of chromatographic conditions is critical for achieving optimal separation from other components in the matrix.

Table 1: Examples of HPLC and UPLC Chromatographic Conditions for Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Technique | HPLC | HPLC | HPLC |

| Column | C18 researchgate.netnih.gov | LiChrospher 100 RP-18e (4 mm × 250 mm, 5 µm) researchgate.net | C18 nih.gov |

| Mobile Phase | Acetonitrile-water (14:86) researchgate.netnih.gov | 0.05% TFA-Acetonitrile (83:17) researchgate.net | Methanol-0.1% phosphoric acid in water nih.gov |

| Flow Rate | Not specified | 1.0 mL/min researchgate.net | 1.0 mL/min nih.gov |

| Detection (UV) | 320 nm researchgate.netnih.gov | 320 nm researchgate.net | 320 nm nih.gov |

| Column Temp. | Not specified | 40 °C researchgate.net | Not specified |

This table is interactive. Click on the headers to sort the data.

Coupled Techniques (e.g., HPLC-UV, LC-MS)

To enhance selectivity and sensitivity, HPLC and UPLC systems are frequently coupled with various detectors.

HPLC-UV: The coupling of HPLC with an Ultraviolet (UV) detector is a robust and widely used method for quantification. neliti.com The stilbene structure of the compound contains a chromophore that absorbs light in the UV spectrum. Studies consistently show that the maximum absorption wavelength for detection is approximately 320 nm, providing good sensitivity and selectivity for quantification in various preparations. researchgate.netnih.govnih.govresearchgate.net

LC-MS: For more complex analyses, particularly in biological matrices where analyte concentrations are low and the potential for interference is high, coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred method. nih.gov This technique combines the superior separation capabilities of LC with the high sensitivity and specificity of MS, which identifies compounds based on their mass-to-charge ratio (m/z).

Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has been successfully developed for pharmacokinetic, tissue distribution, and metabolism studies in rats. nih.gov This powerful technique allows for the determination of the parent compound in plasma, bile, urine, feces, and various tissue samples. nih.gov Furthermore, ultrahigh-performance liquid chromatography coupled with a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer (UHPLC-Q Exactive-Orbitrap MS) has been utilized for the in-vivo characterization of metabolites, identifying as many as 75 metabolites in biological samples. nih.gov These advanced LC-MS methods are indispensable for obtaining a comprehensive understanding of the compound's metabolic fate.

Method Validation for Biological Sample Analysis

Before an analytical method can be reliably used for quantitative analysis of study samples, it must undergo a thorough validation process to ensure its performance is acceptable for the intended application. europa.eu Method validation demonstrates the reliability of a particular method for determining the analyte concentration in a specific biological matrix. europa.eu Key validation parameters include accuracy, precision, selectivity, stability, and linearity.

For the analysis of this compound and its glucoside in biological and other complex matrices, HPLC methods have been successfully validated, demonstrating their suitability for quantitative purposes. nih.govscielo.br

Linearity: The method demonstrates a good linear relationship over a specified concentration range. For instance, linear regression analysis has been performed for concentrations ranging from 25.0 to 125.0 µg/mL. scielo.br

Accuracy and Recovery: Accuracy is often assessed through recovery studies. The average recovery for an HPLC method was reported to be 99.05%. researchgate.netnih.gov Another validation study showed recovery in the range of 94.59% to 98.33%. scielo.br

Precision: Precision is evaluated by the relative standard deviation (RSD). Repeatability tests have shown RSD values for the peak area to be as low as 0.59%, indicating high precision. scielo.br Other reported RSD values were 1.31% and 1.52%. researchgate.netnih.govscielo.br

Stability: The stability of the analyte in the sample solution is tested over a period, with one study confirming stability for 48 hours. scielo.br

Table 2: Summary of Method Validation Parameters from Selected Studies

| Validation Parameter | Result | Source |

|---|---|---|

| Accuracy (Average Recovery) | 99.05% | researchgate.netnih.gov |

| Accuracy (Recovery Range) | 94.59 – 98.33% | scielo.br |

| Precision (RSD) | 1.31% | researchgate.netnih.gov |

| Precision (RSD) | 1.52% | scielo.br |

| Repeatability (RSD) | 0.59% | scielo.br |

| Linearity Range | 25.0 – 125.0 µg/mL | scielo.br |

This table is interactive. Click on the headers to sort the data.

These validation results confirm that the developed chromatographic methods are sensitive, accurate, and reproducible for the quantitative analysis of this compound and its derivatives in complex samples. nih.gov

Synthetic Chemistry and Chemical Derivatization of 2,3 ,4,5 Tetrahydroxystilbene

Total Synthesis Approaches

Total synthesis enables the construction of the 2,3',4,5'-tetrahydroxystilbene scaffold from basic chemical building blocks. This approach is crucial for producing the compound in quantities unavailable from natural sources and for creating structurally diverse analogs for structure-activity relationship studies.

The core of any stilbene (B7821643) synthesis is the formation of the central carbon-carbon double bond that connects the two aromatic rings. Key retrosynthetic disconnections of the stilbene scaffold typically occur at this double bond, leading to strategies centered around powerful C-C bond-forming reactions.

Mizoroki-Heck Reaction: The palladium-catalyzed Mizoroki-Heck reaction is another powerful tool for stilbene synthesis. acs.org This cross-coupling reaction typically joins an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org To form a stilbene, this involves the coupling of a substituted styrene (B11656) with a substituted aryl halide. While general protocols for stilbene synthesis using the Mizoroki-Heck reaction are well-established, yielding products in good to excellent yields, attempts to apply this strategy to synthesize the aglycone of THSG have resulted in unexpected products, such as the formation of a 2-aryl-2,3-dihydrobenzofuran derivative instead of the desired stilbene. nih.govresearchgate.net This highlights the challenges that substrate-specific reactivity can pose in complex molecule synthesis.

| Reaction | Reactants | Description | Application Example |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide + Aldehyde/Ketone | Forms a C=C double bond by coupling an ylide with a carbonyl compound. wikipedia.org | Used in the total synthesis of 2,3,5,4′-tetrahydroxystilbene 2-O-β-d-glucopyranoside. acs.orgnih.gov |

| Mizoroki-Heck Reaction | Aryl Halide + Alkene | Palladium-catalyzed cross-coupling to form a new C-C bond. semanticscholar.org | A general method for stilbene synthesis, though challenges exist for specific substituted systems. researchgate.net |

The central double bond of stilbenes can exist as either a cis (Z) or trans (E) isomer. Controlling the stereochemical outcome of the synthesis is often a critical consideration. In the Wittig reaction, the stereoselectivity is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is alkyl) typically react rapidly and lead to the formation of Z-alkenes (cis). organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group) are more stable, react more slowly, and predominantly yield E-alkenes (trans). organic-chemistry.org

This selectivity arises from the kinetics of the reaction pathway. For non-stabilized ylides, the initial formation of the oxaphosphetane intermediate is rapid and irreversible, leading to the kinetically favored cis product. For stabilized ylides, the initial addition is often reversible, allowing for equilibration to the more thermodynamically stable intermediate that leads to the trans product. The Schlosser modification of the Wittig reaction can be employed to convert the intermediate erythro betaine (B1666868) to the threo betaine, ultimately affording the E-alkene with high selectivity. wikipedia.org

Semi-Synthesis and Scaffold Modifications

Semi-synthetic approaches start with naturally occurring, structurally related compounds and chemically modify them to produce the desired target molecule or its analogs. This is often more efficient than total synthesis if a suitable starting material is readily available.

The aglycone, this compound (also referred to as TG1), can be readily prepared from its naturally abundant glucoside, this compound-2-O-β-D-glucoside (THSG). mdpi.com The synthesis involves the acid-catalyzed hydrolysis of the glycosidic bond. In a typical procedure, THSG is refluxed in a solution of ethanol (B145695) and hydrochloric acid. mdpi.com This process cleaves the sugar moiety, yielding the aglycone TG1, which can then be purified by column chromatography. mdpi.com This semi-synthetic route provides straightforward access to the aglycone for further studies or derivatization.

Modification of the this compound scaffold is a key strategy for exploring structure-activity relationships and potentially enhancing biological efficacy. During the traditional processing of Polygonum multiflorum, the plant from which THSG is isolated, various chemical transformations occur. nih.gov High temperature and humidity can lead to reactions between stilbene glycosides and other small molecules present in the plant, such as products from the Maillard reaction. nih.gov This results in the formation of a wide array of derivatives, including compounds where THSG has undergone esterification with molecules like salicylic (B10762653) acid or 5-hydroxymethylfurfural. nih.gov These naturally occurring derivatizations provide a blueprint for synthetic chemists to create novel analogs with modified pharmacokinetic or pharmacodynamic profiles.

Synthesis of Isomers and Related Stilbenoids (e.g., cis- and trans-THSG)

While trans-THSG is the predominant isomer found in nature, the cis-isomer also exists and exhibits distinct biological activities. frontiersin.orgnih.gov The synthesis of cis-THSG is typically achieved through the photoisomerization of the more stable trans-isomer. researchgate.net

A common laboratory method involves dissolving trans-THSG in a solvent and exposing it to ultraviolet (UV) light. researchgate.net This photochemical process promotes the conversion from the trans configuration to the cis configuration. frontiersin.org It is important to note that UV irradiation can also lead to other photochemical reactions, such as [2+2] photocycloadditions, which can produce cyclobutane (B1203170) dimers of the stilbene. acs.org Therefore, careful control of reaction conditions and purification of the product are necessary to isolate the desired cis-isomer. The difference in biological effects between the two isomers underscores the importance of stereochemically pure compounds for pharmacological evaluation. nih.govresearchgate.net

| Isomer | Source/Method | Description |

|---|---|---|

| trans-THSG | Isolation from Natural Sources / Total Synthesis | The naturally predominant and more thermodynamically stable isomer. frontiersin.org Can be synthesized using methods like the Wittig reaction with stabilized ylides. organic-chemistry.org |

| cis-THSG | Photoisomerization of trans-THSG | Prepared by exposing a solution of the trans-isomer to UV light, which induces conversion to the cis form. nih.govresearchgate.net |

Mechanistic Investigations of Biological Activities of 2,3 ,4,5 Tetrahydroxystilbene

Molecular and Cellular Pathophysiological Modulations

Oxidative Stress Regulation and Antioxidant Defense Mechanisms

2,3',4,5'-Tetrahydroxystilbene, and its commonly studied glucoside form, demonstrates significant antioxidant properties through a multi-faceted approach. This involves direct scavenging of harmful reactive oxygen species and the augmentation of the body's endogenous antioxidant defense systems.

This compound exhibits potent direct free radical scavenging activity. This has been demonstrated across various in vitro models where it effectively neutralizes different types of reactive oxygen species. Its chemical structure, rich in hydroxyl groups, allows it to donate hydrogen atoms, thereby stabilizing free radicals and preventing them from causing cellular damage.

Research has shown that its glucoside is a powerful scavenger of superoxide (B77818) anion and hydroxyl radicals. Furthermore, studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have quantified this antioxidant capacity. In some assessments, the free radical scavenging ability of its glucoside was found to be comparable to that of ascorbic acid, a well-known antioxidant standard. This direct antioxidant action is a primary mechanism by which this compound helps to mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases. In models of neurotoxicity, the compound has been shown to inhibit the overproduction of intracellular ROS and nitric oxide.

Table 1: In Vitro Radical Scavenging Activity of this compound and its Glucoside

| Assay | Compound Form | Finding |

|---|---|---|

| DPPH Radical Scavenging | Glucoside | Scavenging ability was comparable to that of ascorbic acid over a concentration gradient. |

| Superoxide Anion Radical Scavenging | Glucoside | Demonstrated strong scavenging activity. |

| Hydroxyl Radical Scavenging | Glucoside | Demonstrated strong scavenging activity. |

| Intracellular ROS | Glucoside | Inhibited overproduction in rat adrenal pheochromocytoma PC12 cells. |

Beyond its direct scavenging effects, this compound enhances the body's intrinsic antioxidant defenses by modulating the activity of key enzymatic antioxidants. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), form a critical line of defense against cellular oxidative damage.

In various experimental models, treatment with the glucoside of this compound has been shown to significantly increase the activities of these protective enzymes. For instance, in models of cytotoxicity, the compound enhanced the activities of SOD, CAT, and GSH-Px. nih.gov Similarly, in diabetic rat models, it markedly increased the activities of SOD and GSH-Px in the kidneys. nih.gov In studies on H2O2-induced aging in zebrafish, pretreatment with the compound enhanced the activity of antioxidant enzymes like SOD and catalase. mdpi.com This upregulation of endogenous antioxidant enzymes represents a significant indirect mechanism by which this compound exerts its protective effects against oxidative stress-related cellular injury. nih.govnih.govmdpi.com

Table 2: Effect of this compound Glucoside on Endogenous Antioxidant Enzymes

| Model System | Observed Effect | Reference Enzyme(s) |

|---|---|---|

| MPP+-induced cytotoxicity models | Significantly enhanced activities of antioxidant enzymes. | SOD, CAT, GSH-Px |

| Diabetic rat kidneys | Markedly increased enzyme activities. | SOD, GSH-Px |

| H2O2-induced aging in larval zebrafish | Enhanced activity of antioxidant enzymes. | SOD, CAT |

| Gentamicin-induced mouse cochlear cells | Activated antioxidant enzyme SOD. | SOD |

A pivotal mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, often referred to as the "master regulator" of the antioxidant response. nih.govyoutube.com

Under conditions of oxidative stress, this compound glucoside promotes the translocation of Nrf2 from the cytoplasm into the nucleus. mdpi.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.comnih.gov This leads to the increased expression of several crucial phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), glutathione-S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com

For example, in mouse cochlear cells, the compound enhanced the translocation of Nrf2 into the nucleus and increased the mRNA and protein expression of these antioxidant enzymes under H2O2-induced oxidative stress. mdpi.com Studies in RAW264.7 macrophages also demonstrated that the compound strongly induces the expression of HO-1 in an Nrf2-dependent manner. nih.gov The activation of the Nrf2/HO-1 pathway is a key strategy by which this compound orchestrates a robust and coordinated cellular defense against oxidative insults. mdpi.comnih.gov

Inflammatory Response Pathways

This compound has been shown to modulate inflammatory processes, primarily by inhibiting the production of key signaling molecules that drive the inflammatory cascade.

A significant body of research demonstrates that this compound and its glucoside can effectively suppress the production of major pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov These cytokines are central mediators of the inflammatory response and are implicated in the pathology of numerous inflammatory diseases. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated microglial cells, a model for neuroinflammation, the compound attenuated the activation of TNF-α and IL-6. nih.gov Similarly, in a mouse model of ulcerative colitis, it significantly reduced the production of pro-inflammatory cytokines. nih.gov In brain endothelial cells infected with Porphyromonas gingivalis, treatment with the glucoside form remarkably lessened the upregulation of IL-1β and TNF-α proteins. mdpi.com This inhibitory effect on cytokine production is a cornerstone of the compound's anti-inflammatory activity, suggesting its potential to mitigate inflammation-driven tissue damage. nih.govnih.govmdpi.com

Table 3: Inhibitory Effects of this compound Glucoside on Pro-inflammatory Cytokine Production

| Cell/Animal Model | Stimulant | Inhibited Cytokines |

|---|---|---|

| Microglia | Lipopolysaccharide (LPS) | TNF-α, IL-6 |

| High glucose-induced podocytes | High Glucose | IL-1β |

| P. gingivalis-infected brain endothelial cells | Porphyromonas gingivalis | IL-1β, TNF-α |

| Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice | Dextran sulfate sodium (DSS) | TNF-α, IL-1β, IL-6 |

| H2O2-induced aging in larval zebrafish | Hydrogen Peroxide (H2O2) | il-1β, il-6 |

Nuclear Factor-kappa B (NF-κB) Signaling Modulation

This compound (THSG) has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. In lipopolysaccharide (LPS)-stimulated microglia, THSG treatment suppressed the activation of IκBα and NF-κB in a dose-dependent manner. nih.gov This inhibition of NF-κB is a crucial mechanism behind the compound's anti-inflammatory effects. nih.gov

Studies have demonstrated that THSG can attenuate the inflammatory response by inhibiting the NF-κB signaling pathway. nih.gov For instance, in human gingival fibroblasts stimulated with Porphyromonas gingivalis LPS, THSG was found to suppress the NF-κB signaling pathway. nih.gov Furthermore, research on brain endothelial cells infected with P. gingivalis revealed that THSG treatment attenuated NF-κB p65 activation. mdpi.com This effect is linked to the inhibition of the reactive oxygen species (ROS) pathway. mdpi.com The modulation of NF-κB by THSG is a significant factor in its therapeutic potential for various inflammatory conditions. mdpi.com

In models of periodontitis, THSG has demonstrated anti-inflammatory effects by inactivating the NF-κB signaling pathway, which in turn suppresses the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov The activation of NF-κB is often triggered by ROS, and THSG's ability to suppress intracellular ROS production is one of the mechanisms by which it modulates NF-κB. mdpi.com

| Model System | Stimulant | Key Findings |

| Microglia | Lipopolysaccharide (LPS) | Suppressed activation of IκBα and NF-κB in a dose-dependent manner. nih.gov |

| Human Gingival Fibroblasts | Porphyromonas gingivalis LPS | Inactivated the NF-κB signaling pathway. nih.gov |

| Brain Endothelial Cells | Porphyromonas gingivalis | Attenuated NF-κB p65 activation through ROS pathway inhibition. mdpi.com |

| Periodontitis Rat Model | Ligature-induced | Suppressed inflammatory cytokine production via NF-κB inactivation. nih.gov |

Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Regulation

Research has shown that this compound (THSG) can regulate the expression of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory process. In lipopolysaccharide (LPS)-stimulated microglial cells, THSG was observed to attenuate the activation of iNOS and COX-2. nih.gov This inhibitory effect on iNOS and COX-2 contributes to the anti-inflammatory properties of the compound.

Further studies in RAW 264.7 macrophage cells demonstrated that THSG markedly inhibited the LPS-induced expression of both COX-2 protein and mRNA. nih.gov However, it did not have an effect on the expression of COX-1 protein and mRNA. nih.gov This suggests a selective inhibition of the inducible COX-2 enzyme, which is primarily involved in inflammation. The anti-inflammatory effect of THSG is thought to be related to its ability to inhibit both the activity and the expression of the COX-2 enzyme. nih.gov

In a study on experimental periodontitis in rats, THSG was found to lower the expression of iNOS and COX-2. mdpi.com This further supports the role of THSG in modulating these inflammatory enzymes. The knockdown of Nrf2/HO-1/NQO1 using specific siRNA was found to prevent the THSG-mediated inhibition of iNOS and COX-2 promoter activity, indicating the involvement of this pathway in the regulatory effects of THSG. nih.gov

| Cell/Animal Model | Key Findings |

| LPS-stimulated microglia | Attenuated iNOS and COX-2 activation. nih.gov |

| RAW 264.7 macrophages | Markedly inhibited LPS-induced COX-2 protein and mRNA expression with no effect on COX-1. nih.gov |

| Rat model of periodontitis | Lowered the expression of iNOS and COX-2. mdpi.com |

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, JNK, p38)

The mitogen-activated protein kinase (MAPK) signaling pathways, which include extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, are crucial in regulating various cellular processes. researchgate.net this compound (THSG) has been found to modulate these cascades.

In a study involving vascular smooth muscle cells, THSG was shown to inhibit the activation of ERK1/2. nih.gov Furthermore, in hyperhomocysteinemia models, THSG was found to inhibit the ERK1/2/NF-κB/ETB2 signaling pathway. mdpi.com In rat primary astroglia, THSG treatment led to enhanced phosphorylation of ERK1/2, which was associated with an increase in the expression of neurotrophic factors. mdpi.com

THSG has also been shown to significantly inhibit the activation of the p38 MAPK signaling pathway, while the phosphorylation of ERK remained unaffected in one study. nih.gov The regulation of these MAPK pathways by THSG contributes to its various biological activities. nih.gov

| Pathway | Effect of THSG | Model System |

| ERK1/2 | Inhibition of activation | Vascular smooth muscle cells nih.gov |

| ERK1/2/NF-κB/ETB2 | Inhibition | Hyperhomocysteinemia models mdpi.com |

| ERK1/2 | Enhanced phosphorylation | Rat primary astroglia mdpi.com |

| p38 MAPK | Significant inhibition of activation | Not specified nih.gov |

Cellular Homeostasis and Life Cycle Regulation

Apoptosis and Cell Death Modulation (e.g., Bcl-2/Bax/Caspase-3 Pathways)

This compound (THSG) has demonstrated the ability to modulate apoptosis and cell death through various signaling pathways. aging-us.comnih.gov In cases of traumatic brain injury, THSG has been shown to reduce neuronal apoptosis. aging-us.comnih.gov It has also been found to protect against glutamate-induced excitotoxicity and cell death in glial and neuronal cells. aging-us.comnih.gov

The compound influences the expression of key proteins in the apoptotic pathway. For instance, THSG has been shown to increase the levels of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. mdpi.comoup.com This shift in the Bax/Bcl-2 ratio is a critical factor in preventing apoptosis. mdpi.comoup.com

Furthermore, THSG can modulate the activity of caspases, which are key executioners of apoptosis. mdpi.com It has been found to regulate the activation of caspase-3, a central player in the apoptotic cascade. mdpi.commdpi.com In hippocampal neurons, THSG protected against glutamate-triggered toxicity by regulating caspase-3 activation and the Bcl-2 family of proteins. mdpi.com Similarly, in a model of Parkinson's disease, THSG pretreatment inhibited caspase-3 activity. mdpi.com

| Effect | Target | Model System |

| Reduced Apoptosis | Neuronal cells | Traumatic brain injury aging-us.comnih.gov |

| Increased Expression | Bcl-2 | Human neuroblastoma SH-SY5Y cells mdpi.com |

| Decreased Expression | Bax | Human neuroblastoma SH-SY5Y cells mdpi.com |

| Inhibited Activity | Caspase-3 | MPP+-treated A53T mutant α-synuclein-transfected cells mdpi.com |

Autophagy Induction and Regulation

This compound (THSG) has been shown to induce and regulate the process of autophagy. In prediabetic rats, THSG was found to induce liver autophagy by activating the PI3K/Akt and Erk pathways. nih.govhku.hk This study observed an upregulation of autophagy-associated proteins such as p-AMPK, ATG12, LC3 II, and Beclin 1 in the group treated with THSG. nih.gov

A derivative of THSG, 2,3,5,4′-Tetrahydroxystilbene (TG1), has also been found to induce autophagy in colorectal cancer cells. mdpi.com Treatment with TG1 led to an upregulation of Beclin-1 and an increased conversion of LC3B-I to LC3B-II, while the level of p62 decreased. mdpi.com These findings suggest that autophagy plays a role in the cellular effects of THSG and its derivatives.

| Compound | Key Findings | Model System |

| This compound (THSG) | Induced liver autophagy via PI3K/Akt and Erk pathways; upregulated p-AMPK, ATG12, LC3 II, and Beclin 1. nih.gov | Prediabetic rats |

| 2,3,5,4′-Tetrahydroxystilbene (TG1) | Induced autophagy; upregulated Beclin-1, increased LC3B-I to LC3B-II conversion, and decreased p62. mdpi.com | Colorectal cancer cells |

Cell Proliferation and Migration Control

This compound (THSG) has been shown to influence cell proliferation and migration. In vascular smooth muscle cells (VSMCs), THSG has been found to inhibit proliferation and migration. nih.gov This effect is significant in the context of vascular remodeling and fibrosis. nih.gov

In a different context, THSG was observed to promote the proliferation and differentiation of neural precursor cells. mdpi.com This suggests that the effect of THSG on cell proliferation can be cell-type specific. In human gingival fibroblasts, THSG was found to significantly enhance cell proliferation at certain concentrations without showing any cytotoxic effects. researchgate.net

| Effect | Cell Type |

| Inhibition of proliferation and migration | Vascular smooth muscle cells nih.gov |

| Promotion of proliferation and differentiation | Neural precursor cells mdpi.com |

| Enhancement of cell proliferation | Human gingival fibroblasts researchgate.net |

Metabolic and Signaling Pathway Interactions

The biological activities of this compound are underpinned by its interactions with a variety of metabolic and signaling pathways. These interactions are crucial in mediating the compound's effects on cellular processes. This section delves into the mechanistic investigations of these interactions, focusing on several key pathways.

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism. wikipedia.orgcellsignal.com The activation of this pathway is initiated by the phosphorylation of PI3K, which in turn leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). wikipedia.org PIP3 acts as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated. wikipedia.org Activated Akt proceeds to phosphorylate a multitude of downstream targets, thereby orchestrating a wide array of cellular responses. cellsignal.com

Research has demonstrated that this compound, often in its glucoside form (TSG), can modulate the PI3K/Akt pathway. For instance, in the context of neuroprotection, TSG has been shown to activate the PI3K/Akt signaling pathway, which is believed to contribute to its anti-apoptotic effects in neuronal cells. In osteoblast lineage cells, TSG has been found to activate the PI3K/Akt pathway, thereby promoting cell proliferation and differentiation. Furthermore, this compound has been observed to regulate immune responses through the inhibition of the PI3K-Akt-mTOR signaling pathway.

Table 1: Research Findings on the Interaction of this compound with the PI3K/Akt Signaling Pathway

| Model System | Observed Effects | Proposed Mechanism |

|---|---|---|

| Neuronal Cells | Neuroprotective, anti-apoptotic | Activation of PI3K/Akt pathway |

| Osteoblast Lineage Cells | Promotes proliferation and differentiation | Activation of PI3K/Akt pathway |

| Immune Cells | Regulation of immune responses | Inhibition of PI3K-Akt-mTOR signaling |

The AMP-Activated Protein Kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. cellsignal.com It is activated in response to an increase in the cellular AMP:ATP ratio, which is indicative of low energy status. dovepress.com Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. cellsignal.com

Studies have indicated that this compound can interact with the AMPK pathway. The activation of AMPK by this compound has been linked to its anti-inflammatory effects. Specifically, in microglia, this compound has been shown to attenuate the lipopolysaccharide (LPS)-induced activation of inflammatory mediators through the activation of the AMPK/Nrf2 signaling pathways. nih.gov Molecular docking studies and in vitro assays have suggested a direct interaction between TSG and AMPK, leading to its activation. researchgate.net

Table 2: Research Findings on the Interaction of this compound with the AMPK Pathway

| Model System | Observed Effects | Proposed Mechanism |

|---|---|---|

| Microglia | Attenuation of LPS-induced inflammation | Activation of AMPK/Nrf2 signaling pathways. nih.gov |

| In vitro (cell-free) | Direct binding and activation | Direct interaction with AMPK. researchgate.net |

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. frontiersin.org There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. nih.gov Upon activation by their ligands, which are typically fatty acids and their derivatives, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. youtube.com

The interaction between this compound and PPARs has been investigated, particularly in the context of cardiovascular health. In a study on pressure-overloaded rats, this compound-2-O-beta-D-glucoside was found to exert a protective effect against cardiac fibrosis. nih.gov This effect was associated with the upregulation of endogenous PPAR-γ expression. nih.gov The study suggested that the beneficial effects of the compound on cardiac fibrosis may be mediated, at least in part, through the activation of PPAR-γ. nih.gov Furthermore, PPARδ activation has been shown to prevent IL-6-induced insulin (B600854) resistance in hepatic cells by retaining T-cell protein tyrosine phosphatase 45 (TCPTP45) in the nucleus, thereby deactivating the STAT3-SOCS3 signaling pathway. researchgate.net

Table 3: Research Findings on the Interaction of this compound with PPARs

| Model System | Observed Effects | Proposed Mechanism |

|---|---|---|

| Pressure-overloaded rats | Protection against cardiac fibrosis | Upregulation of endogenous PPAR-γ expression. nih.gov |

| Hepatic cells | Prevention of IL-6-induced insulin resistance | Nuclear retention of TCPTP45 via PPARδ activation, leading to deactivation of the STAT3-SOCS3 signal. researchgate.net |

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. frontiersin.org This pathway is integral to the regulation of processes such as immunity, cell proliferation, differentiation, and apoptosis. rndsystems.com The binding of a ligand to its receptor triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. nih.gov Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes. frontiersin.org

While numerous phytochemicals have been shown to modulate the JAK/STAT pathway, direct mechanistic studies on the interaction between this compound and this signaling cascade are limited. nih.gov General research on stilbenoids, such as resveratrol (B1683913), has indicated the potential for these compounds to interfere with JAK/STAT signaling, often by inhibiting the phosphorylation of STAT proteins. nih.gov However, further investigation is required to specifically elucidate the effects of this compound on the JAK/STAT pathway.

Table 4: General Overview of Phytochemical Interaction with the JAK/STAT Pathway

| Phytochemical Class | General Observed Effects | General Proposed Mechanism |

|---|---|---|

| Stilbenoids (e.g., Resveratrol) | Inhibition of STAT phosphorylation | Interference with JAK kinase activity or STAT recruitment. nih.gov |

| Flavonoids | Inhibition of JAK and STAT phosphorylation | Multiple mechanisms including direct kinase inhibition. nih.gov |

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway is a key regulator of a multitude of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production. youtube.com The pathway is initiated by the binding of TGF-β ligands to their cell surface receptors, which leads to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). nih.gov Activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. researcher.life

Research has shown that this compound can inhibit the TGF-β/Smad signaling pathway. In a study using human umbilical vein endothelial cells (HUVECs), this compound-2-O-β-D-glucoside was found to protect against TNF-α-induced cell damage by interrupting the TGF-β/Smad signaling pathway. nih.gov The compound inhibited the expression of TGF-β1 and the phosphorylation of Smad2 and Smad3, and also suppressed the nuclear translocation of Smad4. nih.gov

Table 5: Research Findings on the Interaction of this compound with the TGF-β/Smad Signaling Pathway

| Model System | Observed Effects | Proposed Mechanism |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Protection against TNF-α-induced cell damage | Interruption of the TGF-β/Smad signaling pathway by inhibiting TGF-β1 expression, Smad2/3 phosphorylation, and Smad4 nuclear translocation. nih.gov |

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a critical role in embryonic development, cell proliferation, and differentiation. taylorandfrancis.comqiagen.com In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. qiagen.com The binding of Wnt ligands to their receptors on the cell surface leads to the inactivation of this complex, allowing β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus. cellsignal.com In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. frontiersin.org

There is evidence to suggest that this compound may modulate the Wnt/β-catenin signaling pathway. One study has proposed that this compound might promote the differentiation of mouse neural stem cells into dopaminergic neurons through the activation of the Wnt/β-catenin signaling pathway. nih.gov This suggests a potential role for this compound in neurogenesis and regenerative medicine.

Table 6: Research Findings on the Interaction of this compound with the Wnt/β-Catenin Signaling Pathway

| Model System | Observed Effects | Proposed Mechanism |

|---|---|---|

| Mouse Neural Stem Cells | Promotion of differentiation into dopaminergic neurons | Activation of the Wnt/β-catenin signaling pathway. nih.gov |

Mitochondrial Dynamics and Bioenergetics

This compound, often studied in its glycoside form, 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), has been shown to play a significant role in promoting the generation of new mitochondria, a process known as mitochondrial biogenesis. nih.govnih.gov Research indicates that this compound can enhance mitochondrial mass by upregulating key activators of mitochondrial biogenesis. nih.gov This stimulation of mitochondrial biogenesis is crucial for cellular recovery from damage by influencing the population and function of mitochondria. nih.gov

Studies have demonstrated that THSG treatment increases the expression of several critical genes and transcription factors that regulate this process. nih.govfrontiersin.org In models of lipopolysaccharide (LPS)-induced inflammation, THSG was found to restore mitochondrial dysfunction by activating mitochondrial biogenesis. nih.gov It has also been observed to stimulate myocardial mitochondrial biogenesis, which contributes to improved cardiac function. nih.gov Furthermore, in the context of aging, THSG has been shown to promote the gene expression related to mitochondrial biogenesis in the ovaries of aged mice. frontiersin.org

The enhancement of mitochondrial function is mediated through a complex network of factors. Key regulators influenced by THSG include peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM). nih.gov Upregulation of these factors leads to increased synthesis of mitochondrial proteins and replication of mitochondrial DNA (mtDNA). nih.gov

Table 1: Key Regulators of Mitochondrial Biogenesis Influenced by this compound Glucoside

| Regulator | Function | Effect of THSG Treatment |

| PGC-1α | Transcriptional coactivator, master regulator of mitochondrial biogenesis. | Upregulation nih.gov |

| NRF1 | Transcription factor that regulates nuclear-encoded mitochondrial proteins. | Upregulation nih.gov |

| TFAM | Transcription factor essential for mitochondrial DNA replication and transcription. | Upregulation nih.gov |

In addition to promoting the creation of new mitochondria, this compound glucoside (THSG) is involved in the crucial process of mitochondrial quality control through the regulation of mitophagy. nih.govmdpi.com Mitophagy is the selective degradation of damaged or dysfunctional mitochondria by autophagy, a cellular recycling process. researchgate.net This mechanism is essential for maintaining cellular health and preventing the accumulation of defective mitochondria that can lead to oxidative stress and cellular damage.

Research has shown that THSG enhances mitophagy and mitochondrial function. nih.govmdpi.com Mechanistic studies reveal that this effect is mediated, at least in part, through the AMP-activated protein kinase (AMPK)/PTEN-induced kinase 1 (PINK1)/Parkin signaling pathway. nih.govmdpi.com In this pathway, PINK1 accumulates on the outer membrane of damaged mitochondria, which then recruits the E3 ubiquitin ligase, Parkin. researchgate.netresearchgate.net Parkin ubiquitinates mitochondrial surface proteins, marking the damaged organelle for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome. researchgate.netresearchgate.net By activating this pathway, THSG helps mitigate neuroinflammation and cellular stress. nih.govmdpi.com

Epigenetic Modulations

This compound glucoside (THSG) has been identified as an activator of Sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase. frontiersin.orgnih.gov SIRT1 is a master regulator that plays a critical role in a variety of cellular processes, including metabolism, DNA repair, inflammation, and aging, by deacetylating key transcription factors and other proteins. nih.govharvard.edu The activation of SIRT1 by compounds like resveratrol, a structurally related stilbenoid, is well-documented. frontiersin.orgimpactaging.com

Studies have indicated that THSG can stimulate SIRT1 activation. frontiersin.org For instance, the vasodilatory effects of THSG in the rat superior mesenteric artery have been attributed to the activation of the SIRT1 pathway. nih.gov Additionally, in models of osteoporosis, THSG was found to mitigate bone loss by upregulating SIRT1 expression. nih.gov The process of deacetylation catalyzed by SIRT1 is dependent on NAD+ and involves the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, thereby reprogramming gene expression. nih.gov

The balance between the activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs) is fundamental to the regulation of gene expression. embopress.org HATs add acetyl groups to lysine residues on histones, generally leading to a more open chromatin structure and increased transcription, while HDACs remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. nih.govnih.gov

This compound glucoside (THSG) has been shown to modulate apoptotic pathways through the regulation of these epigenetic enzymes. nih.govmdpi.com Specifically, in vitro experiments have demonstrated that THSG upregulates the expression of histone deacetylase (HDAC). nih.govmdpi.com Conversely, the same studies showed that THSG downregulates the expression of histone acetyltransferase (HAT). nih.govmdpi.com This differential regulation suggests a mechanism by which THSG can influence gene expression patterns related to cellular survival and apoptosis.

Table 2: Regulation of Epigenetic Enzymes by this compound Glucoside

| Enzyme Family | General Function | Effect of THSG Treatment |

| Histone Deacetylase (HDAC) | Removes acetyl groups, leading to transcriptional repression. | Upregulation nih.govmdpi.com |

| Histone Acetyltransferase (HAT) | Adds acetyl groups, leading to transcriptional activation. | Downregulation nih.govmdpi.com |

Neurotrophin and Growth Factor Signaling (e.g., BDNF, FGF2)

Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons. kegg.jpqiagen.com The signaling pathways they initiate are vital for neuronal plasticity, learning, and memory. dovepress.comnih.gov this compound glucoside (THSG) has been shown to exert significant neuroprotective effects by modulating these critical signaling pathways. nih.govrsc.orgnih.gov

Specifically, research has consistently demonstrated that THSG can restore the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) and the Fibroblast Growth Factor 2 (FGF2)-Akt signaling axes in various models of neurotoxicity and stress. nih.govnih.govrsc.org In models of chronic restraint stress-induced depression, administration of THSG restored the declined expression of BDNF and FGF2 in the hippocampus and prefrontal cortex. nih.gov Similarly, in in vitro and in vivo models of Parkinson's disease, THSG protected neurons from toxicity by restoring the expression of FGF2 and BDNF and their downstream signaling pathways. rsc.orgsigmaaldrich.com This restoration of neurotrophin signaling helps to inhibit apoptosis and promote cell survival. rsc.orgnih.gov The inhibition of the TrkB receptor or the Akt signaling pathway has been found to abolish the neuroprotective effects of THSG, underscoring the essential role of these pathways in its mechanism of action. rsc.orgnih.gov

Table 3: Effects of this compound Glucoside on Neurotrophin Signaling

| Signaling Axis | Key Components | Effect of THSG Treatment |

| BDNF-TrkB | BDNF: Brain-Derived Neurotrophic Factor. TrkB: Tropomyosin receptor kinase B. | Restoration of signaling nih.govrsc.orgnih.gov |

| FGF2-Akt | FGF2: Fibroblast Growth Factor 2. Akt: Protein kinase B. | Restoration of signaling nih.govnih.govrsc.org |

Structure-Activity Relationship (SAR) Elucidation

The biological activities of this compound are intrinsically linked to its chemical structure. The arrangement and number of hydroxyl groups, the presence of glycosidic linkages, and the stereochemistry of the molecule all play critical roles in defining its interaction with biological targets and its subsequent mechanistic outcomes. Elucidating these structure-activity relationships (SAR) is fundamental to understanding its therapeutic potential.

Influence of Hydroxyl Substitution Patterns

The antioxidant activity of stilbenoids is a key example of this dependency. The presence of hydroxyl groups, particularly in certain configurations, enhances free radical scavenging capabilities. For instance, the additional hydroxyl group in piceatannol (B1677779) compared to resveratrol contributes to a more potent antioxidant effect. In the case of this compound, the specific arrangement of four hydroxyl groups across both phenyl rings is crucial for its activity. The resorcinol-like pattern on one ring and the catechol-like arrangement on the other are thought to be important for various biological interactions. The substitution at the 2-position, in particular, distinguishes it from the more commonly studied resveratrol (3,5,4'-trihydroxystilbene) and is a key determinant of its unique biological properties.

Systematic studies on various stilbenoids have shown that the presence of vicinal hydroxyl groups (hydroxyl groups on adjacent carbons) can increase antioxidant activity due to the potential for forming stable ortho-semiquinone radicals. The specific hydroxylation pattern of this compound contributes to its distinct biological profile compared to other isomers like piceatannol (3,3',4',5'-tetrahydroxystilbene) or oxyresveratrol (B150227) (2,3',4,4'-tetrahydroxystilbene).

Impact of Glycosylation on Biological Activity

Glycosylation, the attachment of a sugar moiety to the stilbene (B7821643) core, profoundly modifies the physicochemical and biological properties of this compound. The most studied glycoside of this compound is this compound-2-O-β-D-glucoside (also referred to as THSG or TSG), where a glucose molecule is attached at the C2-hydroxyl group.

This glycosylation has several significant impacts:

Enhanced Antioxidant Activity : The glycosylated form, THSG, has demonstrated stronger antioxidant and free radical-scavenging activities than its aglycone and even resveratrol. nih.govnih.gov The presence of the 2-O-glucoside group is believed to make the hydroxyl groups at the C5 and C4' positions more active for hydrogen abstraction, a key step in neutralizing free radicals. nih.gov Furthermore, the glucoside moiety can help stabilize the resulting phenoxyl free radicals. nih.gov

Improved Solubility : The addition of the hydrophilic glucose unit generally increases the water solubility of the compound compared to its aglycone, which can affect its bioavailability and distribution in biological systems. dovepress.com

Modulation of Biological Pathways : THSG engages with numerous signaling pathways to exert its effects. It has been shown to provide neuroprotection, cardiovascular protection, and anti-inflammatory effects by modulating pathways such as NF-κB, PI3K-AKT, JNK, and Nrf2. frontiersin.orgfrontiersin.org For example, it can protect against adriamycin-induced nephropathy by activating the Nrf2-Keap1 antioxidant pathway. dovepress.com

The table below summarizes some of the enhanced biological activities observed for the glycosylated form of this compound (THSG) compared to its non-glycosylated counterparts or other stilbenoids.

| Biological Activity | Observation for this compound-2-O-β-D-glucoside (THSG) | Reference |

|---|---|---|

| Antioxidant Capacity | Stronger superoxide anion and hydroxyl radical scavenging than resveratrol. | nih.govnih.gov |

| Neuroprotection | Ameliorates mitochondrial dysfunction and inhibits apoptosis by regulating the Bcl-2/Bax/Caspase-3 signaling pathway. | frontiersin.org |

| Anti-inflammatory Effect | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in models of chronic inflammatory pain. | nih.gov |

| Cardiovascular Protection | Attenuates pressure overload-induced cardiac pathological changes and improves endothelial function. | nih.gov |

Stereoisomeric Effects (cis- vs. trans-2,3',4,5'-Tetrahydroxystilbene)

Stilbenoids can exist as two geometric isomers, cis (Z) and trans (E), due to the presence of a central double bond. The spatial arrangement of the phenyl rings differs between these isomers, which can lead to significant differences in their biological activities. Generally, the trans-isomer is more stable and more commonly found in nature.

In the context of this compound and its derivatives, stereoisomerism plays a crucial role. A study directly comparing the glycosylated forms, cis-THSG and trans-THSG, revealed that the cis-isomer possesses superior anti-diabetic properties.

cis-THSG was found to be more effective than trans-THSG in producing a hypoglycemic effect and in improving glucose intolerance and insulin resistance in a diabetic mouse model. nih.govresearchwithrutgers.com

In HepG2 cells, cis-THSG also showed more potent activity in suppressing the transcription of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. nih.govresearchgate.net

This suggests that the geometric configuration of the molecule is a critical factor for its interaction with the molecular targets involved in glucose metabolism. While for some other stilbenoids like resveratrol, the trans-isomer has been reported to have higher antiproliferative activity in certain cancer cell lines, the findings for THSG highlight that the relative potency of stereoisomers can be activity-dependent and compound-specific. mdpi.com

Correlation between Chemical Structure and Mechanistic Outcomes

The specific chemical features of this compound and its glycoside directly correlate with their observed mechanistic outcomes. The structure dictates how the molecule interacts with cellular components, leading to the modulation of specific signaling pathways.

Antioxidant Mechanisms : The potent free radical-scavenging ability, enhanced by the 2-O-glucoside and the specific hydroxyl pattern, is a primary structural driver for its antioxidant effects. nih.gov This chemical property translates into the mechanistic outcome of reducing oxidative stress. This is achieved by directly neutralizing reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems through the activation of the Nrf2 signaling pathway. frontiersin.orgmdpi.com The reduction of ROS, in turn, inhibits downstream inflammatory and apoptotic pathways that are triggered by oxidative damage. mdpi.com

Anti-inflammatory Mechanisms : The ability of the molecule to inhibit pro-inflammatory pathways is linked to its structure. THSG has been shown to attenuate inflammation by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.orgnih.gov This inhibition of a central inflammatory pathway is a direct mechanistic consequence of the molecule's interaction with upstream signaling components, an interaction governed by its unique structure.

Metabolic Regulation : The superior anti-diabetic activity of cis-THSG over trans-THSG is a clear example of structure-mechanistic correlation. nih.gov The specific three-dimensional shape of the cis-isomer allows for a more effective binding to and inhibition of the enzyme PEPCK. nih.govresearchgate.net This targeted enzymatic inhibition is the mechanistic basis for the observed outcome of reduced hyperglycemia.

The table below illustrates the correlation between specific structural features and their resulting mechanistic outcomes.

| Structural Feature | Associated Biological Activity | Mechanistic Outcome | Reference |

|---|---|---|---|

| 2-O-β-D-glucoside Moiety | Enhanced Antioxidant & Anti-inflammatory | Stabilizes phenoxyl radicals; Activates Nrf2 pathway; Inhibits ROS-dependent NF-κB activation. | nih.govfrontiersin.orgmdpi.com |

| cis-Isomer Geometry (Glycoside) | Anti-diabetic | More potent suppression of phosphoenolpyruvate carboxykinase (PEPCK) transcription. | nih.govresearchgate.net |

| Hydroxylation Pattern | Neuroprotection & Anti-apoptosis | Modulation of PI3K/Akt and Bcl-2/Bax signaling pathways; Reduction of ROS-mediated JNK activation. | nih.govfrontiersin.org |

Pharmacokinetic and Pharmacodynamic Studies in Pre Clinical Models

Absorption and Systemic Exposure Profiles

Studies in various animal models indicate that the glycoside form of 2,3',4,5'-Tetrahydroxystilbene is rapidly absorbed following oral administration, leading to detectable plasma concentrations shortly after ingestion.

The oral absorption of 2,3',5,4'-tetrahydroxystilbene-2-O-β-D-glucoside has been characterized in several preclinical models, including rats, mice, and dogs. Following oral gavage, the compound is quickly absorbed. academicjournals.org

In a study involving rats administered an extract from Polygonum multiflorum, the maximum plasma concentration (Cmax) of the stilbene (B7821643) glycoside was 31.9 µg/mL, which was reached at 40.0 minutes (Tmax). nih.govresearchgate.net This suggests rapid absorption from the gastrointestinal tract. Similarly, in mice that received an oral dose of the extract, the Cmax was found to be 29.62 µg/mL with a Tmax of 60 minutes. tandfonline.comnih.gov